REACTION_SMILES
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[CH3:21][N:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[CH3:28][S:29]([CH3:30])=[O:31].[F:1][c:2]1[c:3]([F:20])[c:4]2[c:5]3[n:6]([cH:11][c:12]([C:17](=[O:18])[OH:19])[c:13](=[O:16])[c:14]3[cH:15]1)[CH:7]([CH3:10])[CH2:8][O:9]2>>[F:1][c:2]1[c:3]([N:25]2[CH2:24][CH2:23][N:22]([CH3:21])[CH2:27][CH2:26]2)[c:4]2[c:5]3[n:6]([cH:11][c:12]([C:17](=[O:18])[OH:19])[c:13](=[O:16])[c:14]3[cH:15]1)[CH:7]([CH3:10])[CH2:8][O:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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CC1COc2c(F)c(F)cc3c(=O)c(C(=O)O)cn1c23
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1COc2c(F)c(F)cc3c(=O)c(C(=O)O)cn1c23
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Name
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Type
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product
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Smiles
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CC1COc2c(N3CCN(C)CC3)c(F)cc3c(=O)c(C(=O)O)cn1c23
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |